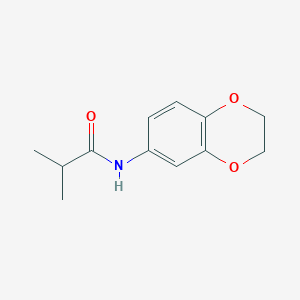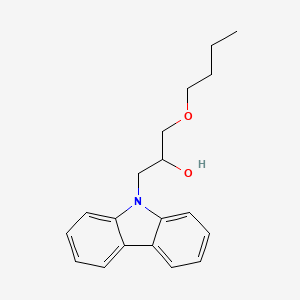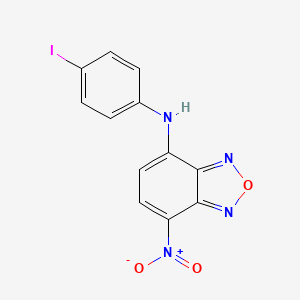
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide, also known as MDBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDBP is a derivative of amphetamine and has been found to exhibit stimulant properties. In
作用机制
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide acts as a monoamine transporter substrate, which means that it can be transported across the cell membrane by monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters. Once inside the cell, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide inhibits the reuptake of these neurotransmitters, leading to an increase in their extracellular concentration. This, in turn, leads to an increase in their signaling and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has been found to have several biochemical and physiological effects. Studies have shown that it can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, hyperthermia, and anorexia. Additionally, it has been found to have anxiogenic effects, which means that it can induce anxiety-like behavior in animal models.
实验室实验的优点和局限性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has a long half-life, which makes it suitable for long-term experiments. However, it also has some limitations. It is a controlled substance and can only be used in licensed laboratories. Additionally, it has potential side effects, which need to be taken into consideration when designing experiments.
未来方向
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has several potential future directions. It can be used to study the mechanisms of action of other stimulant drugs and their effects on the central nervous system. Additionally, it can be used to study the effects of long-term stimulant use on the brain and body. Furthermore, it can be used to develop new treatments for neurological disorders, such as ADHD. Finally, it can be used to develop new tools for studying the brain and its functions.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a chemical compound that has shown potential in various scientific research applications. It can be synthesized through a multistep process and exhibits stimulant properties similar to amphetamine. It acts as a monoamine transporter substrate and can affect the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It has several advantages for lab experiments but also has potential side effects that need to be taken into consideration. Finally, it has several potential future directions, including the development of new treatments for neurological disorders and new tools for studying the brain and its functions.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide can be synthesized through a multistep process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and subsequent reduction with sodium borohydride. The resulting product is then acylated with 2-methylpropanoyl chloride to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and toxicology. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide exhibits stimulant properties similar to amphetamine and can affect the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)12(14)13-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEXHAKTCLLVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)

![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)